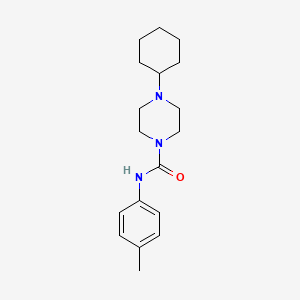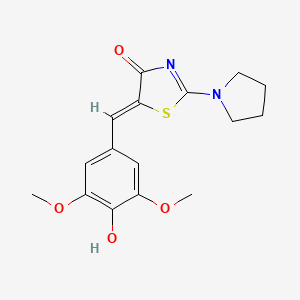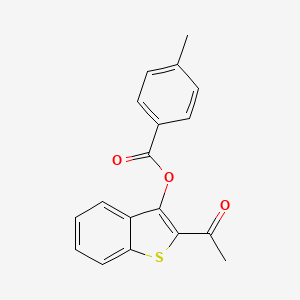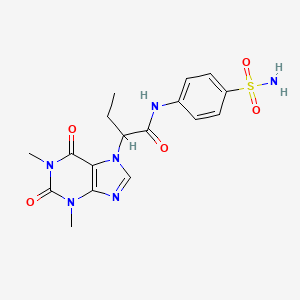![molecular formula C26H20BrNO4 B10863677 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide](/img/structure/B10863677.png)
1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Benzoylation and benzylation:
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. These interactions can lead to changes in biological activity, such as inhibition or activation of specific processes .
Comparison with Similar Compounds
1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C26H20BrNO4 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20BrNO4/c1-25(22(29)17-10-6-3-7-11-17)21-19-14-18(27)12-13-20(19)32-24(31)26(21,25)23(30)28-15-16-8-4-2-5-9-16/h2-14,21H,15H2,1H3,(H,28,30) |
InChI Key |
JWRXINMASKAPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dichlorophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10863594.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10863614.png)
![N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10863627.png)
![3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863628.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)

![N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)

![10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863652.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863653.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide](/img/structure/B10863656.png)

![3-[({[4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863660.png)
